Hydron;benzoate
Description
Historical Development of this compound Research
The scientific journey of benzoic acid, from which this compound is derived, dates back to the sixteenth century. Historical records document that benzoic acid was first isolated through the dry distillation of gum benzoin, a process initially described by Nostradamus in 1556, and subsequently by Alexius Pedemontanus (1560) and Blaise de Vigenère (1596). The name itself reflects this origin, being derived from gum benzoin, which was for a long time its only known source.
A significant advancement in understanding benzoic acid came when Justus von Liebig and Friedrich Wöhler determined its composition and investigated its relationship with hippuric acid. This foundational work established the fundamental chemical identity of the compound and laid the groundwork for further scientific inquiry.
The year 1875 marked a pivotal moment in benzoic acid research when Salkowski discovered its antifungal properties. This discovery provided a scientific explanation for the natural preservation observed in benzoate-containing fruits like cloudberries and opened new avenues for practical applications.
The industrial production methods for benzoic acid have evolved substantially over time:
The initial commercial process involved the reaction of benzotrichloride (trichloromethyl benzene) with calcium hydroxide in water, using iron or iron salts as catalysts. The resulting calcium benzoate was then converted to benzoic acid with hydrochloric acid.
Current commercial production primarily employs the partial oxidation of toluene with oxygen, catalyzed by cobalt or manganese naphthenates. This process is preferred for its use of readily available materials and high yield efficiency.
For food-grade benzoic acid, synthetic production methods have replaced the historical dry distillation of gum benzoin, though the latter remains of historical and educational interest.
In laboratory settings, benzoic acid synthesis continues to serve important pedagogical purposes despite the compound's commercial availability. Common laboratory synthesis methods include hydrolysis of benzonitrile or benzamide, "carboxylation" of phenylmagnesium bromide, and oxidation of benzyl alcohol or benzyl chloride.
Significance in Chemical and Environmental Sciences
This compound occupies a position of particular importance in both chemical and environmental sciences due to its distinctive properties and behavior in various systems.
In chemical sciences, this compound serves as a model compound for understanding the properties and reactions of aromatic carboxylic acids. The reactivity of benzoic acid can occur at either the aromatic ring or the carboxyl group:
At the aromatic ring: Electrophilic aromatic substitution reactions predominantly occur at the meta position due to the electron-withdrawing effect of the carboxyl group.
At the carboxyl group: Benzoic acid undergoes typical carboxylic acid reactions including:
The acid-base properties of this compound are also significant, with benzoic acid having a pKa of 4.19. This property influences its behavior in aqueous solutions, where it can dissociate to form the benzoate anion. The reaction between the benzoate anion and a hydrogen cation to form benzoic acid has been extensively studied, with reported reaction enthalpy (ΔrH°) values around 1423 kJ/mol and Gibbs free energy (ΔrG°) values of approximately 1393 kJ/mol.
In environmental sciences, this compound plays multiple important roles:
Biodegradation Pathways : Benzoate undergoes various degradation pathways in the environment, which are critical to understanding its environmental fate:
Environmental Fate : Sodium benzoate, the salt of benzoic acid, immediately dissociates in aqueous environments to form benzoic acid. The compound does not undergo hydrolysis or photolysis but is highly mobile in soil due to its negative charge at typical environmental pH values.
Biodegradability : Benzoic acid and its salts are readily biodegradable, which influences their environmental persistence. Multiple studies have confirmed this biodegradability, to the extent that sodium benzoate is not recommended for use as a reference compound in biodegradability tests due to its rapid degradation.
Microbial Ecology : Research on benzoate degradation has revealed important insights into the capabilities of various microbial communities. A diverse range of microorganisms can degrade benzoate, as shown in Table 2.
Table 2: Potential Microbes Involved in Benzoate Degradation
| Scientific Name | NBRC No. |
|---|---|
| Acinetobacter radioresistens | 102413 |
| Acinetobacter sp. | 100985 |
| Corynebacterium callunae | 15359 |
| Corynebacterium efficiens | 100395 |
| Corynebacterium glutamicum | 12153 |
| Corynebacterium glutamicum | 12168 |
| Cupriavidus metallidurans | 102507 |
| Geodermatophilus obscurus | 13315 |
| Gordonia aichiensis | 108223 |
| Gordonia alkanivorans | 16433 |
| Gordonia bronchialis | 16047 |
| Gordonia namibiensis | 108229 |
| Gordonia polyisoprenivorans | 16320 |
| Gordonia rhizosphera | 16068 |
| Gordonia rubripertincta | 101908 |
| Gordonia sputi | 100414 |
| Gordonia terrae | 100016 |
| Marinomonas mediterranea | 103028 |
| Pseudomonas putida | 100650 |
| Rhodococcus opacus | 108011 |
| Saccharomonospora cyanea | 14841 |
| Saccharopolyspora erythraea | 13426 |
| Streptomyces ghanaensis | 15414 |
- Ecotoxicological Considerations : Sodium benzoate is considered practically non-toxic to birds and moderately to practically non-toxic to freshwater fish and invertebrates. However, at certain concentrations, it may present hazards to aquatic organisms if discharged into water bodies. Its degradation products, such as benzoic acid, may demonstrate toxicity to fish and other aquatic creatures, potentially affecting their development, reproduction, and survival.
The significance of this compound in environmental science extends to waste treatment and remediation applications. Research has demonstrated that the degradation of benzoate can be enhanced under specific conditions, offering promising strategies for bioremediation of contaminated sites.
Current Research Landscape and Challenges
The current research landscape surrounding this compound encompasses diverse areas of investigation, reflecting its multifaceted role in scientific inquiry and practical applications.
Enzymatic and Catalytic Transformations
Research on enzymatic and catalytic transformations of benzoate continues to yield important insights into reaction mechanisms. One notable example is the study of hydrogen peroxide-dependent cis-dihydroxylation of benzoate by Rieske dioxygenases. This research has elucidated the mechanism by which benzoate 1,2 dioxygenase oxygenase component (BZDO) can utilize H2O2 as a source of reduced oxygen to form cis-dihydrodiol products from benzoate.
The findings support the involvement of Fe(III)-(hydro)peroxo as the reactive species in the enzymatic reaction, with the following characteristics:
- The reaction approaches stoichiometric yield relative to the mononuclear Fe(III) concentration
- It is limited to a single turnover by inefficient product release from the Fe(III)-product complex
- EPR and Mössbauer studies show that the iron remains ferric throughout this single turnover "peroxide shunt" reaction
More recent investigations have explored electrocatalytic hydrogenation (ECH) of benzoic acid as a green and mild pathway to produce cyclohexanecarboxylic acid. These studies represent ongoing efforts to develop more sustainable and efficient methods for chemical transformations involving benzoate compounds.
Enhanced Biodegradation
A significant focus of current research is understanding and enhancing the biodegradation of benzoate under various environmental conditions. Studies on enhanced anaerobic biodegradation of benzoate under sulfate-reducing conditions, particularly in marine sediments, have revealed interesting patterns and potential applications.
Table 3: Benzoate Degradation Enhancement with Iron Oxides Under Sulfate-Reducing Conditions
| Condition | Benzoate Degradation Rate | Enhancement Percentage |
|---|---|---|
| Control (without iron oxides) | 0.27 mM/d | - |
| With Hematite (20 mM as Fe atom) | 0.46 mM/d | 81.8% |
| With Magnetite (20 mM as Fe atom) | 0.50 mM/d | 91.5% |
As shown in Table 3, the addition of conductive iron oxides like hematite or magnetite can significantly increase the rates of sulfate-dependent benzoate degradation. The detection of acetate as an intermediate product implied a syntrophic benzoate degradation pathway, supported by the abundance of putative acetate- or/and H2-utilizing sulfate reducers identified in microbial community analyses.
Interestingly, microbial reduction of iron oxides under these sulfate-reducing conditions only accounted for 2-11% of electrons produced by benzoate oxidation. This suggests that the stimulatory effect of conductive iron oxides on sulfate-dependent benzoate degradation was not primarily due to an increased pool of terminal electron acceptors, but rather likely resulted from the establishment of direct interspecies electron transfer (DIET) between syntrophic partners.
Environmental Impact Assessment
Current research continues to evaluate the environmental impact of benzoic acid and its derivatives. While generally considered to have low toxicity and high biodegradability, questions remain about their behavior at different concentrations and in various environmental contexts.
Studies examining the ecotoxicity of sodium benzoate have highlighted potential effects on aquatic ecosystems:
Upon entering aquatic environments via wastewater discharge, sodium benzoate may present hazards to aquatic organisms due to its capacity to induce toxicity.
The impact is contingent upon factors including concentration, period of exposure, water quality, and the vulnerability of specific aquatic organisms.
Despite generally low toxicity, persistent release and accumulation may adversely impact aquatic environments by altering microbial community balance and potentially compromising the health of fish and invertebrates.
As a source of carbon, sodium benzoate can potentially facilitate eutrophication, marked by excessive nutrient enrichment that results in subsequent detriment to aquatic bacteria and organisms.
These environmental impact studies are crucial for developing appropriate risk assessment frameworks and sustainable management strategies for benzoate-containing products.
Research Challenges
Several significant challenges persist in this compound research:
Complex Degradation Dynamics : Understanding the intricate degradation pathways of benzoate under variable environmental conditions remains challenging, particularly in natural systems with complex microbial communities.
Analytical Detection Limitations : Developing sensitive and reliable methods for detecting and quantifying benzoate and its metabolites in complex environmental matrices continues to pose analytical challenges.
Environmental Persistence Variations : While generally biodegradable, the rate of degradation can vary significantly based on environmental conditions, creating uncertainty in predicting environmental fate.
Pollutant Interactions : The potential synergistic or antagonistic effects between benzoate and other environmental contaminants represent an area requiring further investigation.
Optimizing Treatment Technologies : Enhancing the efficiency of benzoate removal in wastewater treatment processes remains an active area of research, particularly for specialized industrial effluents.
Sustainable Applications : Balancing the beneficial uses of benzoic acid and its derivatives with environmental considerations requires ongoing research into alternatives and optimized usage strategies.
These challenges drive current research efforts aimed at deepening our understanding of this compound and improving our ability to manage its presence in various environmental and industrial systems.
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
hydron;benzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6O2/c8-7(9)6-4-2-1-3-5-6/h1-5H,(H,8,9) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPYMKLBDIGXBTP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[H+].C1=CC=C(C=C1)C(=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
122.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Pharmaceutical Applications
Hydron;benzoate derivatives have been explored for their potential therapeutic effects, particularly in neurodegenerative diseases. Research indicates that these compounds may possess neuroprotective properties, which could be beneficial in treating conditions such as senile dementia and Alzheimer's disease. A notable study highlighted the synthesis of benzoate derivatives that demonstrated efficacy in preventing neuronal degeneration .
Case Study: Neuroprotective Effects
- Objective : To evaluate the neuroprotective effects of benzoate derivatives.
- Method : Animal models were administered various concentrations of this compound.
- Results : Significant reduction in neuronal cell death was observed, suggesting potential for therapeutic use in neurodegenerative disorders.
Environmental Applications
This compound is also significant in environmental science, particularly in bioremediation processes. Certain bacteria utilize benzoate as a carbon source, facilitating the degradation of aromatic compounds in contaminated environments. This process is crucial for the detoxification of hazardous waste sites.
Case Study: Biodegradation of Aromatic Compounds
- Organism : Rhodopseudomonas capsulata
- Substrate : Benzoate
- Findings : The bacterium effectively metabolized benzoate, leading to enhanced hydrogen production and reduction of aromatic pollutants .
Industrial Applications
In industrial settings, this compound serves as an important additive in food preservation and manufacturing processes. Sodium benzoate, a common salt form, is widely used as a food preservative due to its antimicrobial properties.
Data Table: Industrial Uses of this compound
| Application | Description | Example |
|---|---|---|
| Food Preservation | Prevents microbial growth in acidic foods | Sodium benzoate in sauces |
| Chemical Synthesis | Used as a reagent in various chemical reactions | Synthesis of esters |
| Plastic Production | Acts as a plasticizer to enhance flexibility | Polyvinyl chloride (PVC) |
Spectroscopic Studies
This compound compounds are also utilized in spectroscopic studies to understand molecular interactions and dynamics. Research has shown that these compounds can form supramolecular structures through intermolecular hydrogen bonding, which can be analyzed using techniques such as infrared spectroscopy and NMR .
Case Study: Spectroscopic Analysis
- Objective : To investigate the structural dynamics of this compound complexes.
- Methods : FTIR and NMR spectroscopy were employed to analyze intermolecular interactions.
- Results : The formation of layered crystal structures was confirmed, revealing insights into the material's properties.
Comparison with Similar Compounds
Comparative Analysis of Benzoate Compounds
Table 1: Key Benzoate Derivatives and Their Properties
Functional Group Influence on Reactivity
- Sodium Benzoate : As a salt, it dissociates in water, releasing benzoic acid. Its preservative action is pH-dependent, with efficacy decreasing as acidity rises .
- Methyl Benzoate: The ester group (-COOCH₃) enhances solubility in non-polar media. It is less reactive than sodium benzoate but serves as a model solvent for polyester dyeing studies .
- Ethyl 4-(Dimethylamino)Benzoate: The dimethylamino group (-N(CH₃)₂) increases electron density, improving reactivity in photopolymerization. It outperforms 2-(dimethylamino) ethyl methacrylate in resin cement conversion rates (68% vs. 52%) .
Q & A
Q. What criteria should guide the selection of primary vs. secondary sources for benzoate toxicity studies?
- Methodological Answer : Prioritize primary sources for mechanistic data (e.g., in vitro LC₅₀ assays) and secondary reviews for comparative analyses (e.g., cross-species toxicity). Exclude non-peer-reviewed preprints. Use tools like SciFinder’s “Keep Me Posted” alerts to track real-time updates on regulatory thresholds .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
